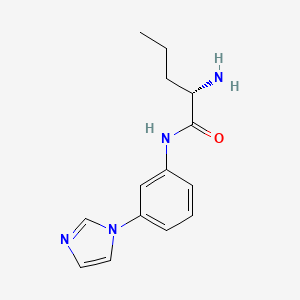
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone, also known as GW501516, is a chemical compound that has gained attention in the scientific community due to its potential applications in research areas such as cardiovascular disease, diabetes, and cancer.
Mécanisme D'action
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates various metabolic pathways. Activation of PPARδ by this compound leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which may explain its beneficial effects in cardiovascular disease and diabetes. In cancer, this compound has been shown to induce apoptosis through a PPARδ-independent mechanism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase endurance and improve exercise performance, which may have implications for the treatment of muscle wasting and other conditions. It has also been shown to reduce inflammation, improve lipid metabolism, and increase insulin sensitivity, which may have implications for the prevention and treatment of various metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone in lab experiments is its selectivity for PPARδ, which allows for the specific modulation of metabolic pathways. However, one limitation is its potential for off-target effects, which may complicate data interpretation. Additionally, the safety and toxicity of this compound in humans is not fully understood, which may limit its potential clinical applications.
Orientations Futures
For (4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone research include further investigation of its potential applications in cardiovascular disease, diabetes, and cancer, as well as its mechanisms of action and potential off-target effects. Additionally, the development of more selective PPARδ agonists may provide new therapeutic options for various metabolic disorders.
Méthodes De Synthèse
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone can be synthesized through a multistep process that involves the reaction of tert-butylamine with 4-chlorobutyric acid, followed by the reaction of the resulting product with 4-hydroxy-3-methylbenzaldehyde. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
Applications De Recherche Scientifique
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone has been studied for its potential applications in various research areas. In cardiovascular disease, it has been shown to improve lipid metabolism and reduce inflammation, which may have therapeutic implications for the prevention and treatment of atherosclerosis. In diabetes, it has been shown to improve glucose tolerance and insulin sensitivity, which may have therapeutic implications for the management of type 2 diabetes. In cancer, it has been shown to inhibit tumor growth and induce apoptosis, which may have therapeutic implications for the treatment of various types of cancer.
Propriétés
IUPAC Name |
(4-tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-13-12-14(7-8-16(13)20)17(21)19-10-5-6-15(9-11-19)18(2,3)4/h7-8,12,15,20H,5-6,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEJUKPHCCAZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCC(CC2)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B6635297.png)
![(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)
![(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635306.png)

![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B6635334.png)




![3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile](/img/structure/B6635367.png)
![5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6635380.png)
![5-[(N-ethyl-3-hydroxyanilino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6635383.png)

